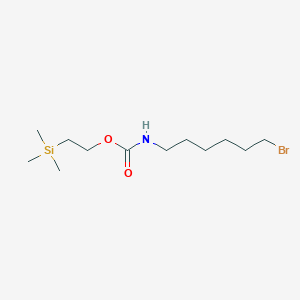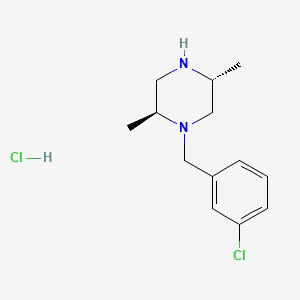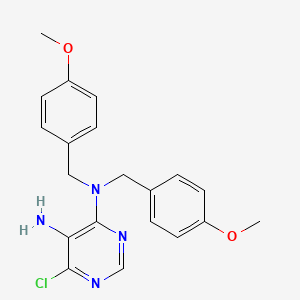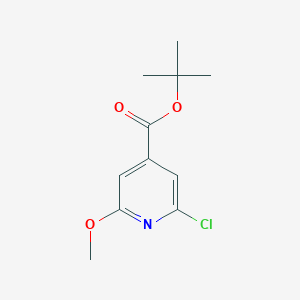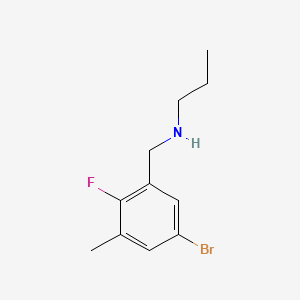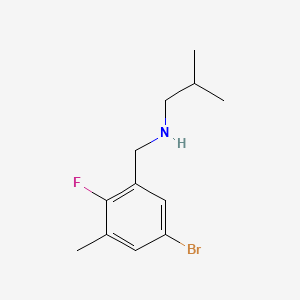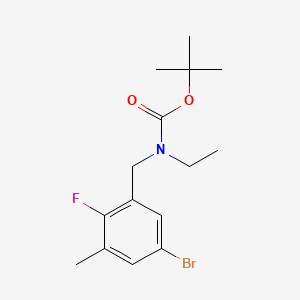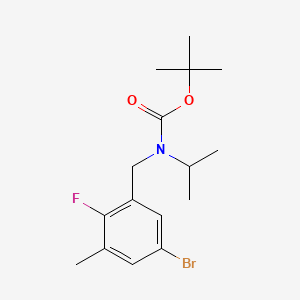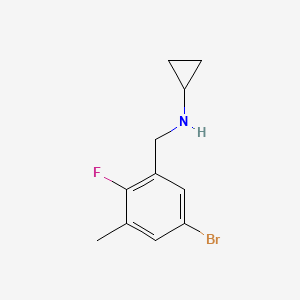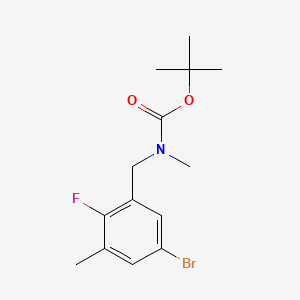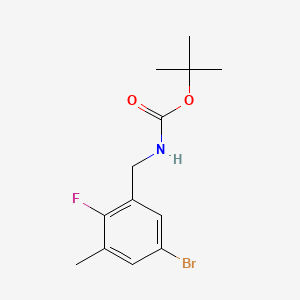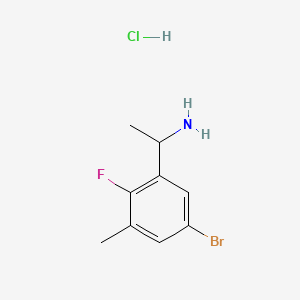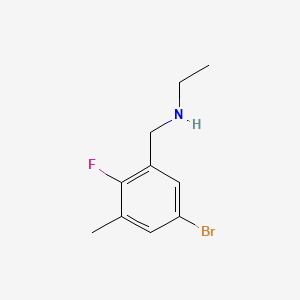
N-(5-Bromo-2-fluoro-3-methylbenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-fluoro-3-methylbenzyl)ethanamine is an organic compound that features a benzylamine structure with bromine, fluorine, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-fluoro-3-methylbenzyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-fluoro-3-methylbenzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This reaction forms the desired benzylamine product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-fluoro-3-methylbenzyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various substituents replacing the bromine or fluorine atoms.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Scientific Research Applications
N-(5-Bromo-2-fluoro-3-methylbenzyl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific electronic properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-fluoro-3-methylbenzyl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-fluoro-3-methylbenzyl)methanamine
- N-(5-Bromo-2-fluoro-3-methylbenzyl)propanamine
- N-(5-Bromo-2-fluoro-3-methylbenzyl)butanamine
Uniqueness
N-(5-Bromo-2-fluoro-3-methylbenzyl)ethanamine is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and methyl groups provides a distinct electronic environment that can be exploited in various chemical transformations and applications.
Properties
IUPAC Name |
N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-13-6-8-5-9(11)4-7(2)10(8)12/h4-5,13H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGHBDONTMVGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=CC(=C1)Br)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
